9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
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Overview
Description
9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core substituted with amino, dibromo, and trihydroxy groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common route includes the bromination of a phenyl derivative followed by amination and subsequent cyclization to form the xanthene core. The reaction conditions often involve the use of metal catalysts, such as palladium on charcoal, and solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on charcoal or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The dibromo groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3,5-dibromophenyl)acetic acid
- N-(4-Amino-3,5-dibromophenyl)acetamide
- 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Uniqueness
Compared to similar compounds, 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one stands out due to its xanthene core, which imparts unique fluorescent properties and potential biological activities. The presence of multiple functional groups also allows for diverse chemical modifications, enhancing its versatility in research and industrial applications .
Properties
CAS No. |
155366-92-0 |
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Molecular Formula |
C19H11Br2NO5 |
Molecular Weight |
493.1 g/mol |
IUPAC Name |
9-(4-amino-3,5-dibromophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H11Br2NO5/c20-10-1-7(2-11(21)19(10)22)18-8-3-12(23)14(25)5-16(8)27-17-6-15(26)13(24)4-9(17)18/h1-6,23-25H,22H2 |
InChI Key |
OJEUBZPSQFRYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origin of Product |
United States |
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